2-(9H-fluoren-2-yl)-2-methyloxirane
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Overview
Description
2-(9H-fluoren-2-yl)-2-methyloxirane is an organic compound that features a fluorene moiety attached to an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-2-yl)-2-methyloxirane typically involves the reaction of 9H-fluoren-2-yl derivatives with epoxides under specific conditions. One common method includes the use of a base-catalyzed reaction where the fluorene derivative is treated with an epoxide in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-2-yl)-2-methyloxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorene diols.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
2-(9H-fluoren-2-yl)-2-methyloxirane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-2-yl)-2-methyloxirane involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, forming reactive intermediates that can interact with biological macromolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 9H-Fluoren-2-yl isocyanate
- 2-[(9H-fluoren-2-yl)aryl]-1H-benzimidazole
- 2,7-bis[(1H-benzimidazol-2-yl)aryl]-9H-fluorene
Uniqueness
2-(9H-fluoren-2-yl)-2-methyloxirane is unique due to the presence of both the fluorene and oxirane moieties, which impart distinct chemical and physical properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .
Properties
CAS No. |
43000-55-1 |
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Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(9H-fluoren-2-yl)-2-methyloxirane |
InChI |
InChI=1S/C16H14O/c1-16(10-17-16)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8,10H2,1H3 |
InChI Key |
JOEUJHPSWOJWDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Origin of Product |
United States |
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